![molecular formula C10H14O3S B2690456 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid CAS No. 99173-23-6](/img/structure/B2690456.png)

5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

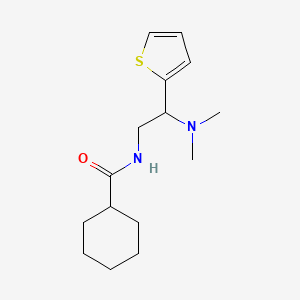

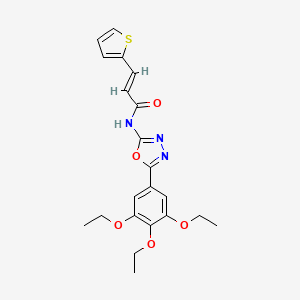

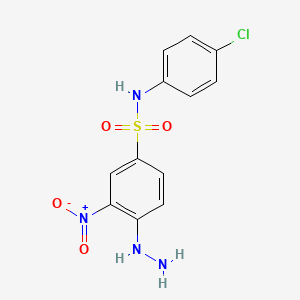

5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid is an organic compound that contains a total of 28 atoms; 14 Hydrogen atoms, 10 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom . It is a derivative of furan-2-carboxylic acid, with a butylsulfanyl group and a methyl group attached to the furan ring .

Molecular Structure Analysis

The molecular structure of 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid comprises a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is substituted at the 2-position with a carboxylic acid group and at the 5-position with a butylsulfanyl methyl group .Chemical Reactions Analysis

While specific chemical reactions involving 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid are not detailed in the available literature, furan-2-carboxylic acid derivatives are known to undergo a variety of reactions, including reductive amination .Wissenschaftliche Forschungsanwendungen

Biocatalytic Synthesis of Furan Carboxylic Acids

Furan carboxylic acids, including derivatives like 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid, are crucial building blocks in the polymer and fine chemical industries due to their versatile applications. A study demonstrated that the biocatalytic synthesis of various furan carboxylic acids could be significantly improved using substrate-adapted whole cells of Comamonas testosteroni SC1588. This approach led to the high-yield production of furan carboxylic acids such as 2-furoic acid, 5-methyl-2-furancarboxylic acid, and 5-methoxymethyl-2-furancarboxylic acid, highlighting the potential of biocatalysis in synthesizing valuable chemical intermediates from bio-based furans (Wen et al., 2020).

Enzyme Cascade Synthesis

Another research avenue explores the enzyme-catalyzed conversion of 5-hydroxymethylfurfural (HMF) into furan carboxylic acids, leveraging a dual-enzyme cascade system. This innovative approach enabled controlled synthesis of 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) from HMF, showcasing the efficiency of enzymatic processes in obtaining high-value products from furan derivatives (Jia et al., 2019).

High Productivity Biocatalysts

Research into the biocatalytic production of furan carboxylic acids has also led to developments in enhancing productivity through cofactor-engineered Escherichia coli cells. By introducing NADH oxidase to promote intracellular NAD+ regeneration, these engineered biocatalysts showed significant improvements in the aerobic oxidation of aromatic aldehydes, including furan derivatives. Such advancements illustrate the potential for efficient and high-throughput biocatalytic processes in the production of furan carboxylic acids (Zhang et al., 2020).

Carboxylation and Fragmentation Studies

Studies on the dissociative electron attachment to furan carboxylic acids, including 2-furoic acid, have provided insights into the stability and reactivity of these compounds. Such research not only sheds light on the fundamental properties of furan derivatives but also informs potential applications in material science and organic synthesis (Zawadzki et al., 2020).

Eigenschaften

IUPAC Name |

5-(butylsulfanylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-2-3-6-14-7-8-4-5-9(13-8)10(11)12/h4-5H,2-3,6-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUUMCATHZMDCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCC1=CC=C(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(3,3-diphenylpropyl)amino]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2690377.png)

![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2,7-Diazaspiro[3.5]nonan-1-one](/img/structure/B2690384.png)